

# Application Note: HPTLC Analysis of Ethylhexyl Triazone in Cosmetic Creams

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Compound of Interest		
Compound Name:	Ethylhexyl triazone	
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#### Introduction

Ethylhexyl triazone (ET), commercially known as Uvinul T150, is an oil-soluble UVB filter widely used in cosmetic sunscreen formulations at concentrations up to 5%.[1] Its high photostability and strong absorption in the UVB range make it a critical ingredient for achieving a high sun protection factor (SPF).[1] This application note describes a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of Ethylhexyl triazone in cosmetic cream matrices. This cost-effective and rapid method separates Ethylhexyl triazone from other common sunscreen agents and preservatives.[1][2]

### Principle

The method is based on normal-phase HPTLC on silica gel 60 plates.[1] After extraction of **Ethylhexyl triazone** from the cosmetic cream using methanol, the extract is applied to the HPTLC plate.[3] The plate is then developed with a suitable mobile phase to separate **Ethylhexyl triazone** from other components in the sample matrix. Quantification is achieved by densitometric scanning of the plates at 300 nm.[1][2][3][4]

# **Experimental Protocols**

- 1. Chemicals and Materials
- Standards: **Ethylhexyl triazone** (Uvinul T150)



- Solvents: Methanol (analytical or HPLC grade), Cyclohexane, Diethyl ether, Acetone
- Stationary Phase: HPTLC plates with silica gel 60 F254 (10 x 10 cm or 10 x 20 cm, layer thickness 0.2 mm)
- Instrumentation: HPTLC applicator (e.g., automatic TLC sampler), HPTLC developing chamber, TLC scanner (densitometer), Sonicator.
- 2. Standard Solution Preparation
- Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Ethylhexyl triazone standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for calibration (e.g., 0.1 to 1.0 μg/μL).
- 3. Sample Preparation
- Accurately weigh approximately 1 g of the cosmetic cream into a suitable container.
- Add a known volume of methanol (e.g., 10 mL) to the cream.
- Sonicate the mixture for a specified time (e.g., 30-60 minutes) to ensure complete extraction of **Ethylhexyl triazone**.[3][5][6][7]
- After sonication, allow the mixture to stand for approximately 60 minutes.
- Centrifuge or filter the extract to remove undissolved excipients.[5][6][8] The resulting clear supernatant is the sample solution.
- 4. Chromatographic Conditions
- Stationary Phase: HPTLC silica gel 60 F254 plates.
- Application: Apply 2  $\mu L$  of the standard and sample solutions as bands or spots onto the HPTLC plate.[1][3]



- Mobile Phase: Two effective mobile phases have been validated[1][2][3][4]:
  - Method A: Cyclohexane Diethyl ether (1:1, v/v)
  - Method B: Cyclohexane Diethyl ether Acetone (15:1:2, v/v/v)
- Development: Develop the plates in a chromatographic chamber previously saturated with the mobile phase vapor for about 20 minutes. The development distance should be approximately 8 cm from the lower edge of the plate.[3]
- Drying: After development, dry the plates in a stream of warm air.
- 5. Densitometric Analysis
- Detection Wavelength: 300 nm.[1][2][3][4]
- Scanning Mode: Absorbance/Reflectance.
- Calibration Curve: Generate a calibration curve by plotting the peak area against the
  concentration of the applied standard solutions. A second-degree polynomial fit has been
  shown to be effective.[1][2][3]
- Quantification: Determine the concentration of Ethylhexyl triazone in the sample by comparing the peak area of the sample spot with the calibration curve.

## **Data Presentation**

Table 1: Chromatographic and Validation Parameters for HPTLC Analysis of **Ethylhexyl triazone**.



Parameter	Method A	Method B
Mobile Phase	Cyclohexane - Diethyl ether (1:1, v/v)	Cyclohexane - Diethyl ether - Acetone (15:1:2, v/v/v)
Rf Value	~0.55	~0.45
Linearity Range (μ g/spot )	0.1 - 1.0	0.1 - 1.0
Correlation Coefficient (R)	> 0.998	> 0.998
LOD (μ g/spot )	0.03[1][2][3][4]	0.03[1][2][3][4]
LOQ (μ g/spot )	0.1[1][2][3][4]	0.1[1][2][3][4]

Table 2: Recovery Study of **Ethylhexyl triazone** from Spiked Cream Samples.

Spiked Concentration (μ g/spot )	Recovery (%) - Method A	Recovery (%) - Method B
0.2	98.5 ± 2.1	99.1 ± 1.8
0.6	99.2 ± 1.5	101.2 ± 1.2
1.0	100.5 ± 1.1	100.8 ± 0.9

Data adapted from published literature and presented for illustrative purposes.

## **Visualizations**





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Caption: Experimental workflow for HPTLC analysis of **Ethylhexyl triazone**.

#### Conclusion

The described HPTLC method is simple, rapid, and reliable for the quantitative determination of **Ethylhexyl triazone** in cosmetic creams. The method has been validated for its accuracy, precision, and linearity, making it suitable for routine quality control analysis in the cosmetic industry. The use of normal-phase chromatography on silica gel with the specified mobile phases allows for effective separation of **Ethylhexyl triazone** from a complex matrix.[1]

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